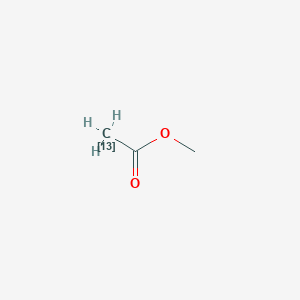

Methyl (2-~13~C)acetate

Beschreibung

The exact mass of the compound Methyl (2-~13~C)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl (2-~13~C)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (2-~13~C)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-3(4)5-2/h1-2H3/i1+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXKVLQRXCPHEJC-OUBTZVSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[13CH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491506 | |

| Record name | Methyl (2-~13~C)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121633-42-9 | |

| Record name | Methyl (2-~13~C)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 121633-42-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Methyl (2-¹³C)acetate – Structural Integrity and Isotopic Validation

[1]

Executive Summary

Methyl (2-¹³C)acetate (CAS: 121633-42-9) serves as a critical isotopic tracer in metabolic flux analysis (MFA) and mechanistic organic chemistry.[1] Unlike uniformly labeled isotopologues, the site-specific labeling at the acetyl methyl carbon (C2) allows for precise determination of bond cleavage events and carbon fate in complex metabolic networks, particularly in lipogenesis and the tricarboxylic acid (TCA) cycle. This guide provides a rigorous technical framework for the synthesis, structural validation, and application of this isotopologue, ensuring experimental reproducibility and data integrity.

Physicochemical Characterization & Synthesis Logic

Chemical Architecture

The defining feature of Methyl (2-¹³C)acetate is the incorporation of a Carbon-13 isotope at the methyl position of the acetyl group. This specific labeling pattern is distinct from the carbonyl-labeled (1-¹³C) or the ester-methyl labeled variants.[1]

| Property | Specification |

| Chemical Formula | ¹³CH₃COOCH₃ |

| Molecular Weight | 75.07 g/mol (vs. 74.08 unlabeled) |

| Isotopic Enrichment | Typically ≥ 99 atom % ¹³C |

| Boiling Point | 57–58 °C |

| Density | 0.932 g/mL |

| Solubility | Soluble in water (approx. 25%), miscible with ethanol/ether |

Synthesis via Fisher Esterification

The most robust protocol for generating high-purity Methyl (2-¹³C)acetate involves the acid-catalyzed esterification of Acetic Acid (2-¹³C) with anhydrous methanol.[1] This pathway is preferred over acetyl chloride derivatives to minimize isotopic dilution and side reactions.[1]

Reaction Logic:

-

Protonation: The carbonyl oxygen of Acetic Acid (2-¹³C) is protonated by the catalyst (H₂SO₄).[1]

-

Nucleophilic Attack: Methanol attacks the carbonyl carbon.[1]

-

Elimination: Water is eliminated to form the ester.[1]

-

Equilibrium Management: Since the reaction is reversible, the removal of water (via molecular sieves or azeotropic distillation) is critical to drive the yield.

Figure 1: Synthesis pathway of Methyl (2-¹³C)acetate via Fisher Esterification. The ¹³C label is preserved on the acetyl methyl group.

Isotopic Purity & Validation Protocols

Trustworthiness in isotopic studies relies on validating two parameters: Chemical Purity (absence of contaminants) and Isotopic Enrichment (percentage of ¹³C vs. ¹²C).

Nuclear Magnetic Resonance (NMR) Validation

NMR is the gold standard for verifying the position of the label.

Protocol:

-

Dissolve 10 µL of sample in CDCl₃.

-

Acquire ¹H NMR (Proton) and ¹³C NMR spectra.[1]

Expected Signals:

-

¹H NMR:

-

Methoxy Protons (-OCH₃): Singlet at ~3.7 ppm.[1] (Attached to ¹²C, no splitting).

-

Acetyl Protons (¹³CH₃-): Doublet centered at ~2.0 ppm.[1]

-

Coupling Constant (¹J_CH): The doublet arises from the direct coupling between the proton and the ¹³C nucleus. The coupling constant ¹J_CH is typically 127–130 Hz .[1] This "satellite" splitting is the definitive proof of ¹³C enrichment at this position.

-

-

¹³C NMR:

Mass Spectrometry (MS) Validation

MS confirms the isotopic enrichment by analyzing the mass shift.

Protocol:

-

Inject sample via GC-MS (Gas Chromatography-Mass Spectrometry).[1]

-

Analyze the molecular ion (M+) region.[1]

Data Interpretation:

-

Unlabeled Methyl Acetate: Base peak m/z 74.[1]

-

Calculation:

Figure 2: Analytical workflow for validating the structural identity and isotopic purity of Methyl (2-¹³C)acetate.

Applications in Metabolic Flux Analysis (MFA)[3][4][5][6][7]

Methyl (2-¹³C)acetate is a preferred tracer for studying de novo lipogenesis (DNL) and TCA cycle dynamics because it rapidly penetrates cell membranes and is hydrolyzed intracellularly to acetate.[1]

Cellular Uptake and Activation

Unlike charged acetate salts (e.g., Sodium Acetate), the methyl ester is non-ionic and lipophilic, allowing for passive diffusion across the plasma membrane. Once inside, it follows this pathway:

-

Hydrolysis: Carboxylesterases cleave the ester to Methanol and Acetate (2-¹³C) .[1]

-

Activation: Acetyl-CoA Synthetase (ACSS2) converts Acetate to Acetyl-CoA (2-¹³C) .[1]

-

Pathway Entry: The labeled Acetyl-CoA enters the mitochondria (TCA cycle) or remains cytosolic (Fatty Acid Synthesis).[1]

Tracing Logic in the TCA Cycle

When Acetyl-CoA (2-¹³C) condenses with Oxaloacetate (unlabeled) to form Citrate, the label is positioned specifically.[1]

-

Citrate: Labeled at C2 (or C4 depending on numbering convention relative to pro-S/pro-R arms).

-

Alpha-Ketoglutarate: The label is retained, allowing researchers to distinguish between oxidative TCA flux and reductive carboxylation.

Figure 3: Metabolic fate of Methyl (2-¹³C)acetate.[1] The ester form facilitates entry, after which the labeled acetate feeds into lipid synthesis or energy production.

Handling, Stability, and Safety

Stability & Storage

-

Hydrolysis Risk: Methyl acetate is susceptible to hydrolysis in the presence of moisture. Store under inert gas (Nitrogen or Argon) in a desiccator.

-

Volatility: With a boiling point of ~57°C, the compound is highly volatile. Keep containers tightly sealed at 2–8°C. Avoid repeated opening of the stock bottle to prevent isotopic fractionation via evaporation.

Safety Profile

References

-

PubChem. Methyl Acetate Compound Summary (CAS 79-20-9 / Isotope Variants). National Library of Medicine.[1] Available at: [Link][1]

-

Liu, N., et al. (2016).[1] "13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica." Metabolic Engineering. Available at: [Link]

-

De Falco, B., et al. (2022).[1][3] "Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis." RSC Advances. Available at: [Link]

Sources

- 1. Methyl acetate - Wikipedia [en.wikipedia.org]

- 2. Methyl acetate-2-13C 13C 99atom , 97 CP 121633-42-9 [sigmaaldrich.com]

- 3. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

safety and handling of Methyl (2-¹³C)acetate in a lab setting

An In-Depth Technical Guide to the Safe Handling of Methyl (2-¹³C)acetate in a Laboratory Setting

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl (2-¹³C)acetate. Designed for researchers, scientists, and drug development professionals, it synthesizes technical data with practical, field-proven insights to ensure a safe and compliant laboratory environment. The focus is on understanding the causality behind safety measures, establishing self-validating protocols, and grounding all recommendations in authoritative sources.

Compound Profile and Scientific Context

Methyl (2-¹³C)acetate is a stable isotope-labeled (SIL) form of methyl acetate, where the carbonyl carbon is replaced with a ¹³C isotope. This labeling makes it an invaluable tool in various research applications, including metabolic flux analysis, proteomics, and as a tracer in drug metabolism studies to elucidate biochemical pathways and mechanisms of action.[1][2][3]

While the isotopic label is critical for its scientific application, it does not significantly alter the compound's chemical or physical properties. Therefore, for the purposes of laboratory safety and hazard management, Methyl (2-¹³C)acetate should be handled with the same precautions as standard, unlabeled methyl acetate. [] The hazards are dictated by the molecule's inherent chemical nature, not the isotopic substitution.

Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with Methyl (2-¹³C)acetate is the foundation of safe laboratory practice. The primary risks are its high flammability and potential for causing serious eye and respiratory irritation.[5][6][7][8]

GHS Classification

Methyl acetate is classified under the Globally Harmonized System (GHS) with the following primary hazards:

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[5][6][7][9] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[5][6][7][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H336: May cause drowsiness or dizziness.[5][6][7][9] |

| Supplemental Hazard | - | EUH066: Repeated exposure may cause skin dryness or cracking.[5][6] |

Physicochemical Properties

The physical properties of methyl acetate contribute significantly to its hazard profile, particularly its low flash point and high volatility.

| Property | Value | Source |

| Molecular Formula | C₃H₆O₂ | [11] |

| Molar Mass | ~74.08 g/mol (unlabeled) | [11] |

| Appearance | Colorless liquid with a fragrant, fruity odor. | [11][12] |

| Boiling Point | 56.9 °C (134.4 °F) | [7][11] |

| Flash Point | -13 °C (8.6 °F) | [7] |

| Vapor Pressure | 173 mmHg (at 20°C) | [11] |

| Explosion Limits | 4.1% to 14.0% by volume in air | [13] |

| Autoignition Temperature | 455 °C (851 °F) | [7] |

| Solubility in Water | ~25% (at 20°C) | [11][14] |

Visual Hazard Summary

The following diagram provides a quick reference for the primary hazards associated with Methyl (2-¹³C)acetate, based on the NFPA 704 standard.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks of handling Methyl (2-¹³C)acetate.

Engineering Controls

-

Ventilation: All handling of Methyl (2-¹³C)acetate that may generate vapors, including transferring and weighing, must be conducted inside a certified chemical fume hood to prevent the accumulation of flammable and irritating vapors in the laboratory.[15][16]

-

Ignition Source Control: Due to the low flash point and high flammability, all potential ignition sources must be strictly excluded from the handling area. This includes open flames, hot plates, and non-intrinsically safe electrical equipment (e.g., stir plates, ovens).[6][7][9][17]

-

Static Discharge Prevention: All equipment used for handling and transferring the liquid, including containers and receiving vessels, must be properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[10][12][18]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where the compound is handled.[18]

Personal Protective Equipment (PPE)

The selection of PPE is a critical step that depends on the specific procedure being performed. The following workflow should be used to determine the necessary level of protection.

Recommended PPE Summary:

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Tightly sealed chemical safety goggles.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9][19] | Protects against splashes and vapors which cause serious eye irritation.[5][10][19] |

| Hand Protection | Butyl rubber gloves are recommended for direct contact.[19] Nitrile rubber may be suitable for incidental contact.[7] Always inspect gloves before use.[9] | Provides a barrier against skin contact, which can cause irritation and dryness.[19] |

| Skin/Body Protection | A flame-retardant or 100% cotton lab coat is required.[9][15] Use impervious clothing like an apron when handling larger quantities.[9] | Protects against splashes and provides a layer of protection in case of fire. |

| Respiratory Protection | Not typically required when working in a properly functioning fume hood. If engineering controls are insufficient, a full-face respirator with appropriate cartridges (e.g., type AXBEK) must be used.[9] | Protects against inhaling high concentrations of vapor, which can cause respiratory irritation and CNS depression.[5][19] |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to preventing accidents.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all engineering controls are active and verified (e.g., fume hood sash at the correct height, airflow indicator checked). Don the appropriate PPE as determined by the workflow above.

-

Area Demarcation: Clearly designate the work area. Remove all unnecessary items and potential ignition sources.[16]

-

Grounding: If transferring from a metal container, ensure both the source and receiving containers are grounded and bonded.[12] Use non-sparking tools for any manipulations.[6]

-

Aliquotting/Transfer: Perform all transfers slowly and carefully within the fume hood to minimize vapor generation. Keep containers closed when not in use.[9]

-

Post-Handling: After handling, tightly seal the container, ensuring it is properly labeled. Decontaminate the work surface.

-

Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound and before leaving the laboratory.[10][19]

Storage Requirements

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

| Parameter | Requirement | Justification |

| Location | Store in a cool, dry, and well-ventilated area specifically designated for flammable liquids.[9][18] | Prevents vapor accumulation and reduces pressure buildup. |

| Containers | Keep in the original, tightly sealed container. Opened containers must be carefully resealed and kept upright.[9] | Prevents leakage and contamination. |

| Ignition Sources | Store away from heat, sparks, open flames, and other ignition sources.[6][10] | Methyl acetate is highly flammable with a very low flash point. |

| Incompatible Materials | Segregate from strong oxidizing agents, strong acids, and strong bases.[10][14] | Contact with these materials can cause violent reactions or decomposition.[12] |

Emergency Procedures

Preparedness is key to effectively managing an emergency. All personnel must be familiar with these procedures.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][18]

-

Skin Contact: Remove all contaminated clothing immediately.[7] Rinse the affected skin area thoroughly with plenty of water for at least 15 minutes.[5][18]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[18] Rinse the mouth with water.[6] Seek immediate medical attention.[5]

Fire Response

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam for small fires.[12] Larger fires should be fought with water spray or alcohol-resistant foam.[7]

-

Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.[7]

-

Specific Hazards: Vapors are heavier than air and may travel to a distant ignition source and flash back.[12] Heating may generate explosive vapor/air mixtures.[5]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

A systematic approach is required to safely manage spills and prevent exposure or fire.

Waste Disposal

Proper disposal of Methyl (2-¹³C)acetate and associated contaminated materials is a critical final step to ensure environmental and personnel safety.

-

Classification: As a stable isotope-labeled compound, Methyl (2-¹³C)acetate waste is not radioactive. It must be disposed of as a hazardous chemical waste , specifically as a flammable liquid.[]

-

Segregation: Do not mix this waste with other waste streams. Keep it in a dedicated, compatible, and properly sealed waste container.[20]

-

Labeling: The waste container must be clearly labeled as "Hazardous Waste" and list all its chemical constituents, including "Methyl (2-¹³C)acetate".[20][21] The original product label on a container being reused for waste should be defaced, but not obliterated.[20]

-

Collection: Follow all institutional, local, and national regulations for the collection and disposal of hazardous chemical waste.[22] Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.

References

-

Samuel Banner & Co Ltd. (2013, September 20). SAFETY DATA SHEET METHYL ACETATE. Retrieved from [Link]

-

New Jersey Department of Health. METHYL ACETATE HAZARD SUMMARY. Retrieved from [Link]

-

Ing. Petr Švec - PENTA s.r.o. (2025, April 23). Methyl acetate - Safety data sheet. Retrieved from [Link]

-

Agilent Technologies, Inc. (2019, March 25). Methyl Acetate - Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. Methyl acetate. Retrieved from [Link]

-

National Institutes of Health. NIH Waste Disposal Guide 2022. Retrieved from [Link]

-

Yale Environmental Health & Safety. Standard Operating Procedure - FLAMMABLE LIQUIDS. Retrieved from [Link]

-

Lab Manager. (2009, August 4). Laboratory Fire Safety: Comprehensive Guide to Prevention and Best Practices. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Chapter 25 The Use of Isotopically Labeled Compounds in Drug Discovery. Retrieved from [Link]

-

UC San Diego. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

-

Wikipedia. Isotopic labeling. Retrieved from [Link]

-

University of Nevada, Reno. (2025, January). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. Retrieved from [Link]

-

The University of Texas at Austin. Chemical Waste. Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. agilent.com [agilent.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. Methyl acetate - Wikipedia [en.wikipedia.org]

- 12. METHYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Page loading... [wap.guidechem.com]

- 14. rnrorwxhqinili5q.leadongcdn.com [rnrorwxhqinili5q.leadongcdn.com]

- 15. ehs.yale.edu [ehs.yale.edu]

- 16. Laboratory Fire Safety: Comprehensive Guide to Prevention and Best Practices | Lab Manager [labmanager.com]

- 17. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]

- 18. fishersci.com [fishersci.com]

- 19. nj.gov [nj.gov]

- 20. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]

- 21. orf.od.nih.gov [orf.od.nih.gov]

- 22. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]

Technical Guide: Physical Properties and Applications of Methyl (2-¹³C)acetate

This guide details the physicochemical properties, synthesis, and research applications of Methyl (2-¹³C)acetate , a stable isotope-labeled ester critical for metabolic flux analysis and nuclear magnetic resonance (NMR) standardization.

Executive Summary

Methyl (2-¹³C)acetate (CAS: 121633-42-9) is the isotopologue of methyl acetate where the carbon atom of the acetyl methyl group is replaced by Carbon-13. Unlike radiolabeled compounds, it is stable and non-radioactive, making it a preferred probe in Metabolic Flux Analysis (MFA) and NMR spectroscopy .

Its primary utility lies in its ability to deliver a specific ¹³C label into the acetyl-CoA pool upon hydrolysis, allowing researchers to trace carbon flow through the Tricarboxylic Acid (TCA) cycle and fatty acid synthesis pathways with high precision.

Physicochemical Profile

The isotopic substitution of ¹²C with ¹³C at the C2 position introduces a mass increase of approximately 1 Dalton, resulting in a measurable increase in density while leaving the boiling point largely unaffected due to the negligible impact of heavy isotopes on intermolecular Van der Waals forces in this context.

Comparative Properties Table

| Property | Methyl (2-¹³C)acetate | Methyl Acetate (Unlabeled) |

| CAS Number | 121633-42-9 | 79-20-9 |

| Formula | ¹³CH₃COOCH₃ | C₃H₆O₂ |

| Molecular Weight | 75.07 g/mol | 74.08 g/mol |

| Boiling Point | 57–58 °C | 57–58 °C |

| Density (25 °C) | 0.944 g/mL | 0.932 g/mL |

| Flash Point | -10 °C (closed cup) | -10 °C (closed cup) |

| Appearance | Colorless liquid | Colorless liquid |

| Solubility | ~25% in water (20 °C) | ~25% in water (20 °C) |

Note on Density: The density increase (~1.3%) in the labeled compound is a direct consequence of the mass increase per unit volume, as the molar volume remains effectively constant between the isotopologues.

Synthesis & Production Protocol

The synthesis of Methyl (2-¹³C)acetate typically follows a Fischer esterification pathway, utilizing (2-¹³C)acetic acid and methanol. This process is equilibrium-limited and requires continuous water removal to drive the reaction to completion.

Experimental Protocol: Acid-Catalyzed Esterification

Reagents:

-

(2-¹³C)Acetic Acid (99 atom % ¹³C)[1]

-

Methanol (Anhydrous, excess)

-

Catalyst: Sulfuric Acid (H₂SO₄) or Amberlyst-15 resin

Methodology:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap (or molecular sieves) and a reflux condenser.

-

Mixing: Charge the flask with (2-¹³C)acetic acid (1.0 eq) and Methanol (2.0–5.0 eq).

-

Catalysis: Add catalytic H₂SO₄ (1-2 wt%) or Amberlyst-15 beads.

-

Reflux: Heat the mixture to reflux (approx. 60–65 °C). Maintain reflux for 4–6 hours.

-

Purification:

-

Cool the mixture.

-

Neutralize the catalyst with sodium bicarbonate.

-

Perform fractional distillation. Collect the fraction boiling at 57–58 °C.

-

-

Validation: Verify isotopic enrichment via ¹H-NMR (coupling of methyl protons to ¹³C) and GC-MS.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow for Methyl (2-¹³C)acetate via Fischer esterification.[2][3]

Applications in Research

A. Metabolic Flux Analysis (MFA)

Methyl (2-¹³C)acetate serves as a precursor for (2-¹³C)Acetate in cellular systems. Upon hydrolysis by intracellular esterases, it releases labeled acetate, which is activated to (2-¹³C)Acetyl-CoA .

-

Mechanism: The labeled acetyl-CoA enters the TCA cycle.

-

Detection: The ¹³C label incorporates into citrate, glutamate, and aspartate. The specific isotopomer distribution (measured by NMR or MS) reveals the activity of the TCA cycle versus anaplerotic pathways.

-

Advantage: Methyl acetate is membrane-permeable, often entering cells more passively than ionic acetate.

B. NMR Internal Standard

In ¹³C-NMR spectroscopy, Methyl (2-¹³C)acetate provides a sharp, singlet resonance (decoupled) or a quartet (coupled) with a known chemical shift (~20-22 ppm for the methyl carbon). It is used to:

-

Calibrate chemical shifts in organic solvents.

-

Quantify metabolite concentrations via peak integration ratios.

Metabolic Tracing Pathway

Figure 2: Metabolic fate of Methyl (2-¹³C)acetate in biological systems, highlighting TCA cycle and lipogenesis entry.

References

-

Sigma-Aldrich. Product Specification: Methyl acetate-2-13C (CAS 121633-42-9). Retrieved from

-

Cambridge Isotope Laboratories. Stable Isotope Products for Metabolic Research. Retrieved from

-

National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Methyl Acetate Data Sheet. Retrieved from

-

Paalme, T., et al. (2006).[4] Application of 13C-[2]- and 13C-[1,2] acetate in metabolic labelling studies of yeast and insect cells.[4] Antonie Van Leeuwenhoek.[4] Retrieved from

-

Ku, H. S. (2020). Optimization of Synthesis of Methyl Acetate from Acetic Acid and Methanol Using Microwave-Assisted Esterification. Journal of Chemical Technology and Metallurgy. Retrieved from

Sources

An In-depth Technical Guide to Methyl (2-¹³C)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stable Isotope Labeling

In the landscape of modern scientific inquiry, the ability to trace metabolic pathways, elucidate reaction mechanisms, and quantify molecular dynamics is paramount. Stable isotope labeling, a technique wherein an atom in a molecule is replaced by one of its heavier, non-radioactive isotopes, has emerged as an indispensable tool in achieving these goals. Methyl (2-¹³C)acetate, a methylated ester of acetic acid isotopically labeled at the acetyl methyl carbon, serves as a powerful probe in a variety of research applications, particularly in the fields of metabolomics and drug development. This guide provides a comprehensive overview of its synthesis, characterization, and core applications.

Core Properties and Identification

A foundational aspect of working with any chemical entity is the precise knowledge of its physical and chemical properties. Methyl (2-¹³C)acetate is a colorless liquid with properties largely similar to its unlabeled counterpart, but with a key difference in its molecular weight due to the presence of the ¹³C isotope.

| Property | Value | Source |

| CAS Number | 121633-42-9 | |

| Linear Formula | ¹³CH₃COOCH₃ | |

| Molecular Weight | 75.07 g/mol | |

| Form | Liquid | |

| Boiling Point | 57-58 °C | |

| Melting Point | -98 °C | |

| Density | 0.944 g/mL at 25 °C | |

| Isotopic Purity | Typically ≥99 atom % ¹³C |

Synthesis of Methyl (2-¹³C)acetate: A High-Fidelity Protocol

The most common and efficient method for synthesizing Methyl (2-¹³C)acetate is through the Fischer esterification of ¹³C-labeled acetic acid with methanol, utilizing an acid catalyst. The causality behind this choice of reaction lies in its reliability and the relatively straightforward purification of the final product. Given the high cost of isotopically labeled starting materials, the protocol must be optimized for maximum yield and minimal side reactions.

Reaction Principle: Fischer-Speier Esterification

Fischer-Speier esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product side, it is common to use an excess of the alcohol or to remove water as it is formed.

Experimental Protocol: Synthesis of Methyl (2-¹³C)acetate

This protocol is designed for the small-scale synthesis of Methyl (2-¹³C)acetate, prioritizing yield and purity.

Materials:

-

(2-¹³C)Acetic acid (or its sodium salt, Sodium (2-¹³C)acetate)

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (catalyst)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Chloride solution (brine)

-

Diethyl ether or Dichloromethane (extraction solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Distillation apparatus (for purification)

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve (2-¹³C)Acetic acid in a 5- to 10-fold molar excess of anhydrous methanol. If starting from Sodium (2-¹³C)acetate, the salt is suspended in methanol, and a stoichiometric amount of a strong acid like sulfuric acid is added to generate the labeled acetic acid in situ.

-

Catalyst Addition: While stirring the solution, carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2% of the moles of acetic acid). The addition should be done slowly, as the dissolution of sulfuric acid in methanol is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle or oil bath. Allow the reaction to proceed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.

-

Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel. Dilute the mixture with an equal volume of cold water. Add a sufficient amount of a suitable organic solvent like diethyl ether or dichloromethane to extract the ester.

-

Washing: Carefully wash the organic layer sequentially with:

-

Saturated sodium bicarbonate solution to neutralize any unreacted acetic acid and the sulfuric acid catalyst. (Caution: CO₂ evolution will occur, vent the separatory funnel frequently).

-

Saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities and to aid in the separation of the organic and aqueous layers.

-

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the bulk of the solvent using a rotary evaporator.

-

Purification: The crude Methyl (2-¹³C)acetate is then purified by fractional distillation to separate it from any remaining methanol and other impurities. Collect the fraction that distills at 57-58 °C.

Analytical Characterization: Ensuring Purity and Identity

The successful synthesis and purification of Methyl (2-¹³C)acetate must be validated through rigorous analytical techniques. The primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is the most direct method to confirm the position and incorporation of the ¹³C label. In a proton-decoupled ¹³C NMR spectrum of unlabeled methyl acetate, three distinct signals are observed, corresponding to the three non-equivalent carbon atoms.[1][2] For Methyl (2-¹³C)acetate, the spectrum will be significantly different and highly informative.

-

Expected Chemical Shifts:

-

C-1 (Carbonyl Carbon): ~171 ppm. This signal will appear as a doublet due to one-bond coupling (¹J_CC) with the adjacent ¹³C-labeled methyl carbon.

-

C-2 (¹³C-labeled Methyl Carbon): ~21 ppm. This signal will be significantly enhanced in intensity compared to the other carbon signals due to the high isotopic enrichment. It will appear as a quartet in a proton-coupled spectrum due to coupling with the three attached protons. In a proton-decoupled spectrum, it will be a singlet, but will show coupling to the C-1 carbon.

-

Methoxy Carbon: ~52 ppm. This signal will appear as a singlet in a proton-decoupled spectrum.

-

The presence of the intense signal at ~21 ppm and the doublet for the carbonyl carbon provides unambiguous evidence for the successful synthesis of Methyl (2-¹³C)acetate.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the labeled compound and for tracing its fate in metabolic studies. Under electron ionization (EI), Methyl (2-¹³C)acetate will fragment in a predictable manner.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 75, which is one mass unit higher than the molecular ion of unlabeled methyl acetate (m/z 74). The intensity of this peak may be low depending on the ionization conditions.

-

Key Fragment Ions: The fragmentation pattern will be shifted for fragments containing the ¹³C label.

-

[¹³CH₃CO]⁺: A prominent peak at m/z 44, resulting from the loss of the methoxy radical (∙OCH₃). This is a key diagnostic peak, shifted from m/z 43 in the unlabeled compound.

-

[CH₃O]⁺: A peak at m/z 31, which is unchanged from the unlabeled compound as this fragment does not contain the labeled carbon.

-

[¹³CH₃]⁺: A peak at m/z 16, shifted from m/z 15 in the unlabeled compound.

-

Applications in Research and Development

The primary utility of Methyl (2-¹³C)acetate lies in its application as a metabolic tracer. Once introduced into a biological system, the ester is readily hydrolyzed by esterases to release (2-¹³C)acetate. This labeled acetate can then enter various metabolic pathways, and its fate can be tracked by NMR or MS.

Metabolic Flux Analysis (MFA)

¹³C-Metabolic Flux Analysis is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[3][4] By supplying cells with a ¹³C-labeled substrate like (2-¹³C)acetate, researchers can measure the incorporation of the ¹³C label into downstream metabolites such as amino acids, fatty acids, and intermediates of the tricarboxylic acid (TCA) cycle.[3][4] The pattern and extent of labeling in these metabolites provide quantitative information about the activity of the metabolic pathways involved. This is particularly valuable in cancer research, where metabolic reprogramming is a hallmark of tumor cells, and in biotechnology for optimizing microbial production of valuable chemicals.[4]

Mechanistic Studies in Drug Discovery

Methyl (2-¹³C)acetate can be used to study the mechanism of action of drugs that target metabolic pathways. For example, if a drug is hypothesized to inhibit an enzyme involved in acetate metabolism, treating cells with the drug in the presence of Methyl (2-¹³C)acetate would be expected to alter the labeling pattern of downstream metabolites compared to untreated cells. This provides direct evidence of the drug's effect on the targeted pathway.

Safety and Handling

Methyl (2-¹³C)acetate is a flammable liquid and should be handled in a well-ventilated fume hood. It is an eye irritant and may cause drowsiness or dizziness. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

Methyl (2-¹³C)acetate is a versatile and powerful tool for researchers in chemistry, biology, and medicine. Its synthesis via Fischer esterification is a well-established and reliable method, and its identity and purity can be readily confirmed by NMR and MS. The ability to trace the fate of the ¹³C-labeled acetyl group makes it an invaluable probe for metabolic flux analysis and for elucidating the mechanisms of action of novel therapeutic agents. As our understanding of the intricate network of metabolic pathways continues to grow, the importance of stable isotope-labeled compounds like Methyl (2-¹³C)acetate in advancing scientific knowledge is set to increase even further.

References

-

Journal of Labelled Compounds and Radiopharmaceuticals. John Wiley & Sons. ([Link])

-

Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. National Institutes of Health. ([Link])

-

13C NMR spectrum of methyl ethanoate C3H6O2 CH3COOCH3 analysis of chemical shifts. Doc Brown's Chemistry. ([Link])

-

13.11 Characteristics of 13C NMR Spectroscopy. OpenStax. ([Link])

-

The Incorporation of [1,2-13C2] Acetate into Pisatin to Establish the Biosynthesis of Its Polyketide Moiety. ResearchGate. ([Link])

-

Spectral editing for in vivo ¹³C magnetic resonance spectroscopy. National Institutes of Health. ([Link])

-

The methyl group carbon C25 arises from C2 of acetate. Comparison of... ResearchGate. ([Link])

-

13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica. PubMed. ([Link])

-

A new concept for the production of 11C-labelled radiotracers. National Institutes of Health. ([Link])

-

13C-metabolic flux analysis of ethanol-assimilating Saccharomyces cerevisiae for S-adenosyl-L-methionine production. ResearchGate. ([Link])

-

Synthesis, crystal structures, and spectroscopic characterization of the neutral monomeric tetrahedral [M(Diap) 2(OAc) 2] · H 2O complexes (M = Zn,Cd; Diap = 1,3-diazepane-2-thione; OAc = acetate) with N–H⋯O and O–H⋯O. ResearchGate. ([Link])

-

A guide to 13C metabolic flux analysis for the cancer biologist. National Institutes of Health. ([Link])

Sources

The Subtle Signature: A Technical Guide to ¹³C Natural Abundance and Its Transformative Role in Isotopic Labeling

For researchers, scientists, and professionals in drug development, the ability to trace the intricate pathways of molecules within biological systems is paramount. Among the sophisticated tools available, stable isotope labeling with Carbon-13 (¹³C) stands out for its precision and non-invasive nature. This guide provides an in-depth exploration of the natural abundance of ¹³C and its profound significance in designing, executing, and interpreting labeling experiments that drive innovation in metabolic research, structural biology, and pharmaceutical development.

The Foundation: Understanding Carbon-13's Natural Abundance

Carbon, the cornerstone of life, exists predominantly as the stable isotope ¹²C. However, a small, naturally occurring fraction exists as ¹³C, an isotope possessing an additional neutron. This seemingly minor difference in mass is the key to its utility as a tracer. The natural abundance of ¹³C is approximately 1.1%, a value that is remarkably constant across most natural carbon sources.[1][2][3] This low natural abundance provides a critical baseline against which artificially enriched ¹³C signals can be detected with high sensitivity.

| Isotope | Protons | Neutrons | Natural Abundance (%) | Nuclear Spin (I) | NMR Active |

| ¹²C | 6 | 6 | ~98.9% | 0 | No |

| ¹³C | 6 | 7 | ~1.1% | 1/2 | Yes |

| ¹⁴C | 6 | 8 | Trace | 0 | No (but radioactive) |

Table 1: Key Properties of Carbon Isotopes.

The non-zero nuclear spin of ¹³C is of paramount importance, as it renders the nucleus NMR-active, allowing for its detection and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] Conversely, the most abundant isotope, ¹²C, is NMR-silent. This inherent property of ¹³C forms the bedrock of many structural and quantitative analytical techniques.

The Significance of the 1.1% Baseline in Labeling Studies

The low natural abundance of ¹³C is not a limitation but rather a distinct advantage in labeling experiments. When a biological system is supplied with a substrate artificially enriched with ¹³C (e.g., ¹³C-glucose), the incorporation of this "heavy" carbon into various metabolites elevates their ¹³C content significantly above the 1.1% natural background. This enrichment acts as a powerful signal that can be precisely measured by analytical techniques like Mass Spectrometry (MS) and NMR spectroscopy.

The causality behind the effectiveness of ¹³C labeling lies in this signal-to-noise ratio. The analytical instruments are essentially looking for a signal that stands out from the natural isotopic background. The higher the enrichment, the stronger the signal and the more sensitive the detection of metabolic changes.

Core Methodologies: Harnessing the Power of ¹³C

The application of ¹³C labeling spans a wide range of scientific disciplines, with two primary analytical techniques forming the cornerstone of its detection and quantification: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure and Dynamics

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule.[4][5] Because the natural abundance of ¹³C is low, the probability of two adjacent ¹³C atoms in a molecule is minimal, which simplifies the resulting spectra by reducing complex carbon-carbon couplings.[5] However, this low abundance also leads to a lower intrinsic sensitivity compared to proton (¹H) NMR.

Quantitative ¹³C NMR (qNMR): While standard ¹³C NMR is often qualitative, quantitative information can be obtained with careful experimental design.[6][7] The key challenges in qNMR are the long relaxation times of ¹³C nuclei and the Nuclear Overhauser Effect (NOE), which can artificially enhance signal intensities.[7][8]

Experimental Protocol: Quantitative ¹³C NMR Spectroscopy

Objective: To obtain a quantitative ¹³C NMR spectrum where signal integrals are directly proportional to the number of carbon nuclei.

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Use a high-field NMR spectrometer for better sensitivity and resolution.

-

Tune and match the probe for the ¹³C frequency.

-

-

Acquisition Parameters (The "Why"):

-

Inverse-Gated Decoupling: This is the most critical parameter. Proton decoupling is applied only during the acquisition of the free induction decay (FID), not during the relaxation delay. This suppresses the NOE, which would otherwise lead to inaccurate signal enhancements.[10]

-

Long Relaxation Delay (D1): A delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of the carbon nuclei of interest must be used. This ensures that all carbon nuclei have fully returned to their equilibrium state before the next pulse, making the signal intensity independent of T₁.[10]

-

Pulse Angle: A 90° pulse angle is typically used to maximize the signal for a single scan.

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Carefully phase the spectrum and perform baseline correction.

-

Integrate the signals of interest. The integral values will be proportional to the number of ¹³C nuclei.

-

Self-Validation: The protocol's integrity is maintained by ensuring the complete suppression of NOE and full relaxation of all nuclei. This can be verified by observing consistent integral ratios for known compounds or by systematically varying the relaxation delay to ensure the ratios remain constant.

Mass Spectrometry (MS): Tracing Metabolic Fates with High Sensitivity

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[11] In the context of ¹³C labeling, MS is used to measure the incorporation of ¹³C into metabolites, providing a detailed picture of metabolic pathways and fluxes.[12]

The analysis of isotopologues (molecules that differ only in their isotopic composition) by MS allows researchers to quantify the extent of ¹³C enrichment in a given metabolite. This information is crucial for Metabolic Flux Analysis (MFA) , a powerful technique used to determine the rates of metabolic reactions within a biological system.[12][13][14]

Experimental Workflow: ¹³C-Metabolic Flux Analysis (MFA)

A simplified workflow for a typical ¹³C-Metabolic Flux Analysis experiment.

The Causality Behind Tracer Selection: The choice of the ¹³C-labeled substrate is a critical step in MFA experimental design.[4][14] The rationale behind selecting a specific tracer, such as [1,2-¹³C₂]glucose versus [U-¹³C₆]glucose, is to maximize the information obtained about the metabolic pathways of interest.[4][15] Different tracers will produce distinct labeling patterns in downstream metabolites depending on the active pathways, allowing for the resolution of fluxes through different routes.[2][3] For instance, to distinguish between the pentose phosphate pathway and glycolysis, a specifically labeled glucose molecule is often used.[2]

Applications in Drug Development: From Target Validation to Pharmacokinetics

The insights gained from ¹³C labeling studies are invaluable in the pharmaceutical industry, impacting various stages of the drug development pipeline.

Target Identification and Validation

By elucidating the metabolic rewiring in disease states, such as cancer, ¹³C-MFA can help identify and validate novel drug targets.[16] For example, understanding the reliance of cancer cells on specific metabolic pathways can guide the development of targeted therapies.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

¹³C-labeled drug candidates are instrumental in understanding their absorption, distribution, metabolism, and excretion (ADME) properties.[17] By tracing the labeled drug molecule, researchers can identify its metabolites and quantify their formation, providing crucial information for safety and efficacy assessments.[18]

Logical Relationship: ¹³C Labeling in DMPK

The use of ¹³C-labeled compounds provides a clear path to understanding a drug's fate.

Challenges and Best Practices: Ensuring Scientific Integrity

While powerful, ¹³C labeling experiments are not without their challenges. Careful experimental design and execution are essential for obtaining reliable and reproducible data.

Common Pitfalls and Solutions:

| Challenge | Potential Impact | Mitigation Strategy |

| Incomplete Isotopic Steady State | Inaccurate flux calculations in MFA. | Perform time-course experiments to determine the time required to reach isotopic equilibrium.[2] |

| Metabolic Perturbations from Labeling | Altered cellular physiology, leading to non-representative data. | Use tracer concentrations that are as low as possible while still providing sufficient signal. Perform control experiments with unlabeled substrates.[1] |

| Errors in the Metabolic Model (MFA) | Poor fit of the model to the experimental data and incorrect flux estimations. | Start with a well-established metabolic model and iteratively refine it based on the goodness-of-fit to the data. Validate the model with data from different labeling experiments.[5][16] |

| Low Sensitivity in ¹³C NMR | Long acquisition times and poor signal-to-noise ratio. | Use higher magnetic field strengths, cryoprobes, and consider isotopic enrichment of the sample.[19] For proteins, selective labeling of specific amino acids can improve spectral quality.[3][20][21] |

Conclusion: The Future is Labeled

The subtle yet significant presence of ¹³C in the natural world provides a powerful tool for scientific inquiry. By leveraging the principles of isotopic labeling, researchers can unravel the complexities of biological systems with unprecedented detail. For professionals in drug development, a thorough understanding of the natural abundance of ¹³C and its role in labeling experiments is not merely academic; it is a cornerstone of innovation, enabling the design of more effective and safer therapeutics. As analytical technologies continue to advance, the applications of ¹³C labeling are poised to expand, further solidifying its place as an indispensable technique in the modern scientific arsenal.

References

-

Buescher, J. M., Antoniewicz, M. R., Boros, L. G., Burgess, S. C., Brunengraber, H., Clish, C. B., ... & Fendt, S. M. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current opinion in biotechnology, 34, 189-201. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic engineering, 20, 42-48. [Link]

-

Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167-174. [Link]

-

Giraudeau, P., & Akoka, S. (2012). Quantitative 13C NMR: a valuable tool for the analysis of complex mixtures. Magnetic Resonance in Chemistry, 50(S1), S23-S29. [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(5), 1-11. [Link]

-

Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Carbon-13 nuclear magnetic resonance. In Wikipedia. [Link]

-

Ghosh, A., & Antoniewicz, M. R. (2015). 13C-Metabolic flux analysis of co-cultures: a novel approach. Metabolic engineering, 29, 11-19. [Link]

-

13cflux.net. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved from [Link]

-

Kunjapur, A. (2020, April 9). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2012). Selection of tracers for 13C-metabolic flux analysis using elementary metabolite units (EMU) basis vector methodology. Metabolic engineering, 14(2), 150-161. [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: a new precision and synergy scoring system. Metabolic engineering, 20, 1-10. [Link]

-

Williamson, M. P. (2013). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society transactions, 41(5), 1185-1191. [Link]

-

Kerton, F. M., & Drover, M. W. (2014). 13C NMR spectroscopy for the quantitative determination of compound ratios and polymer end groups. Organic letters, 16(5), 1434-1437. [Link]

-

Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1185-1191. [Link]

-

Lork, A., & Griesinger, C. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC chemical biology, 2(4), 1085-1105. [Link]

-

University of Ottawa NMR Facility Blog. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum?. [Link]

-

Lork, A., & Griesinger, C. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC chemical biology, 2(4), 1085-1105. [Link]

-

ResearchGate. (n.d.). Isotopic Labeling of Metabolites in Drug Discovery Applications. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum?. [Link]

-

Royal Society of Chemistry. (2022). Accelerating quantitative 13 C NMR spectra using an EXtended ACquisition Time (EXACT) method. Chemical Communications, 58(53), 7411-7414. [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

Gan, J., & Obach, R. S. (2011). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 24(5), 629-644. [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies [sigmaaldrich.com]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells [escholarship.org]

- 8. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 9. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]

- 11. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. magritek.com [magritek.com]

- 20. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. portlandpress.com [portlandpress.com]

Methodological & Application

Application Note & Protocol: Tracing Cellular Metabolism with Methyl (2-¹³C)acetate

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of methyl (2-¹³C)acetate as a stable isotope tracer for studying cellular metabolism. We delve into the underlying biochemical principles, offer a detailed, field-tested protocol for labeling cultured cells, and discuss downstream analytical strategies and data interpretation. The protocol is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure robust and reproducible results in metabolic flux analysis (MFA) and related studies.

Scientific Principle & Rationale

Stable isotope tracing is a powerful technique to delineate the flow of atoms through metabolic networks, providing a dynamic view of cellular physiology that endpoint measurements of metabolite levels cannot capture.[1][2][3] Acetate is a key, yet sometimes overlooked, carbon source for mammalian cells. It serves as a primary substrate for the synthesis of acetyl-Coenzyme A (acetyl-CoA), a central hub in cellular metabolism.

Methyl (2-¹³C)acetate provides a ¹³C label on the methyl carbon. Once it diffuses into the cell, cellular esterases hydrolyze it into methanol and (2-¹³C)acetate. The labeled acetate is then activated to (2-¹³C)acetyl-CoA by the enzyme Acetyl-CoA Synthetase (ACSS), primarily the cytosolic isoform ACSS2.[4] This reaction is the gateway for the ¹³C label to enter major biosynthetic and energy-producing pathways.

ATP + Acetate + CoA → AMP + Pyrophosphate + Acetyl-CoA [5]

The primary fates of the ¹³C-labeled acetyl-CoA include:

-

Tricarboxylic Acid (TCA) Cycle: Condensation with oxaloacetate to form citrate, introducing the ¹³C label into TCA cycle intermediates. This is fundamental for energy production and providing precursors for biosynthesis.

-

Fatty Acid Synthesis: Used as the primary two-carbon building block for de novo lipogenesis in the cytosol.

-

Protein Acetylation: The acetyl group can be transferred to proteins, such as histones, providing a direct link between metabolic state and epigenetic regulation.[6]

By tracking the incorporation of the ¹³C atom from (2-¹³C)acetate into downstream metabolites like citrate, fatty acids, and amino acids, researchers can quantify the contribution of acetate to these crucial cellular processes. This is particularly relevant in cancer research, where some tumors exhibit a high reliance on acetate for growth and survival, especially under nutrient-limited conditions.[7]

Downstream Analysis & Data Interpretation

The choice of analytical platform depends on the research question.

-

Mass Spectrometry (MS): Provides high sensitivity and is ideal for measuring mass isotopomer distributions (MIDs). When using Methyl (2-¹³C)acetate, the ¹³C is on the second carbon. When this ¹³C-acetyl-CoA condenses with oxaloacetate, it forms citrate that is two mass units heavier than unlabeled citrate (M+2). Tracking the fraction of M+2 citrate provides a direct measure of acetate's contribution to the TCA cycle. [2][8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides precise positional information of the ¹³C label within a molecule's carbon skeleton without the need for derivatization. [9][10]This can be powerful for resolving complex metabolic pathways.

Interpreting the Data: The primary output is the fractional enrichment of ¹³C in various metabolites. For example, if 30% of the total citrate pool is detected as the M+2 isotopologue, it indicates that acetate contributes significantly to the TCA cycle under those experimental conditions. This data can be used for metabolic flux analysis (MFA), a computational method to calculate intracellular metabolic rates. [11][12]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low ¹³C Enrichment | - Insufficient labeling time.- Low tracer concentration.- Cell line does not readily utilize acetate.- High levels of unlabeled acetate in medium/serum. | - Increase labeling time to ensure steady state.- Titrate tracer concentration upwards.- Confirm ACSS2 expression in your cell line.- Use dialyzed FBS and acetate-free base medium. |

| High Well-to-Well Variability | - Inconsistent cell numbers.- Inefficient or slow quenching.- Incomplete metabolite extraction. | - Ensure even cell seeding.- Work quickly on dry ice during harvesting.- Perform the two-step extraction as described. |

| Cell Death/Toxicity | - Tracer concentration is too high.- Contamination in tracer stock. | - Perform a dose-response curve to find the optimal, non-toxic concentration.- Use a high-purity, sterile-filtered tracer. |

References

-

Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors - Recent. (2023). Magnetic Resonance Discussions. Available at: [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2013). A roadmap for interpreting 13C metabolite labeling patterns from cells. Biotechnology Journal, 8(8), 942-951. Available at: [Link]

-

Kappel, K., et al. (2013). Metabolic flux analysis using ¹³C peptide label measurements. The Plant Journal, 75(4), 687-698. Available at: [Link]

-

Wiechert, W., & Nöh, K. (2013). Labelling analysis for ¹³C MFA using NMR spectroscopy. Methods in Molecular Biology, 985, 225-243. Available at: [Link]

-

Wang, Y., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 17(3), 544-551. Available at: [Link]

-

Liu, N., Qiao, K., & Stephanopoulos, G. (2016). 13C Metabolic Flux Analysis of Acetate Conversion to Lipids by Yarrowia lipolytica. ACS Synthetic Biology, 5(9), 1013-1022. Available at: [Link]

-

Nöh, K., & Wiechert, W. (2006). 13C labeling experiments at metabolic non-stationary conditions: An exploratory study. Biotechnology and Bioengineering, 94(2), 234-251. Available at: [Link]

-

JoVE. (2022). Metabolic Pathway Confirmation & Discovery By 13C-Labeling l Protocol Preview. YouTube. Available at: [Link]

-

Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Available at: [Link]

-

Sauer, U. (2006). High-throughput phenomics: experimental methods for mapping fluxomes. Current Opinion in Biotechnology, 17(6), 590-597. Available at: [Link]

-

Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 30(2), 594-604.e4. Available at: [Link]

-

Ramaswamy, S., et al. (2013). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Magnetic Resonance in Chemistry, 51(10), 615-625. Available at: [Link]

-

Computational Systems Biology - BME, IIT Madras. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1. YouTube. Available at: [Link]

-

Wang, Y., et al. (2019). Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry, 17(3), 544-551. Available at: [Link]

-

Pietrocola, F., et al. (2015). Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases. Open Biology, 5(8), 150073. Available at: [Link]

-

Jaworski, D. M., et al. (2021). Acetate Metabolism in Physiology, Cancer, and Beyond. Trends in Cell Biology, 31(9), 729-741. Available at: [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology, 6, 43. Available at: [Link]

-

Mota, J., et al. (2023). Acetate Metabolism in Urological Health and Disease. Cancers, 15(15), 3949. Available at: [Link]

-

Graiff, A., et al. (2021). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Frontiers in Marine Science, 8, 686851. Available at: [Link]

-

Michalski, A., & Cox, J. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. Available at: [Link]

-

LibreTexts Biology. (2021). 16.1: Production of Acetyl-CoA (Activated Acetate). Available at: [Link]

-

G-Biosciences. (n.d.). Sample preparation for Mass spectrometric analysis. Available at: [Link]

-

Wikipedia. (n.d.). Acetyl-CoA synthetase. Available at: [Link]

-

Randall, E. C., et al. (2014). Sample Preparation Strategies for Mass Spectrometry Imaging of 3D Cell Culture Models. Journal of Visualized Experiments, (94), e52321. Available at: [Link]

-

Christensen, D. G., et al. (2014). New AMP-forming acid:CoA ligases from Streptomyces lividans, some of which are posttranslationally regulated by reversible lysine acetylation. Journal of Bacteriology, 196(19), 3463-3473. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR. YouTube. Available at: [Link]

-

Thermo Fisher Scientific. (2023). Ask a protein pro - Tips for preparing high-quality samples for mass spectrometry analysis. YouTube. Available at: [Link]

-

EMBL-EBI. (n.d.). Acetyl-CoA synthetase. InterPro. Available at: [Link]

-

Sitter, B., et al. (2013). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 14, 343. Available at: [Link]

-

Knowles, S. E., et al. (1974). Production and utilization of acetate in mammals. Biochemical Journal, 142(2), 223-235. Available at: [Link]

-

Lynen, F. (1967). Biosynthetic pathways from acetate to natural products. Pure and Applied Chemistry, 14(1), 137-167. Available at: [Link]

-

Liu, X., et al. (2018). Acetate Production from Glucose and Coupling to Mitochondrial Metabolism in Mammals. Cell, 175(2), 502-513.e13. Available at: [Link]

Sources

- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 4. researchgate.net [researchgate.net]

- 5. Acetyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 6. Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics and Oncogenesis—Part 1: Acetyl-CoA, Acetogenesis and Acyl-CoA Short-Chain Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetate Metabolism in Physiology, Cancer, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isotope.com [isotope.com]

- 9. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic flux analysis using ¹³C peptide label measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Note: Unraveling Yeast's Central Carbon Metabolism with Methyl (2-¹³C)acetate

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Methyl (2-¹³C)acetate as a stable isotope tracer to investigate the central carbon metabolism of the yeast Saccharomyces cerevisiae. Acetyl-Coenzyme A (acetyl-CoA) is a critical hub metabolite, linking glycolysis to the TCA cycle and serving as the primary building block for lipids and some amino acids.[1][2] By introducing a ¹³C label at the methyl position of acetate, we can precisely track the fate of the acetyl moiety as it incorporates into downstream biomolecules. This application note details the underlying biochemical principles, experimental design considerations, step-by-step protocols for cell culture, metabolite extraction, and analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, along with foundational data interpretation strategies.

Introduction: The Centrality of Acetyl-CoA in Yeast Metabolism

Saccharomyces cerevisiae is a powerhouse of industrial biotechnology and a fundamental model for eukaryotic cell biology. Understanding its metabolic network is paramount for optimizing the production of biofuels and high-value chemicals, as well as for dissecting cellular processes relevant to human health and disease. Many of these applications hinge on the metabolism of acetyl-CoA, a key precursor metabolite.[1][2]

Stable isotope tracing, particularly with ¹³C, is a powerful technique for quantifying the flow of metabolites, or flux, through a metabolic network.[3][4] This approach, known as ¹³C Metabolic Flux Analysis (¹³C-MFA), involves supplying cells with a ¹³C-labeled substrate and measuring the incorporation of the heavy isotope into intracellular metabolites. Methyl (2-¹³C)acetate serves as an excellent tracer for the acetyl-CoA pool. It is readily taken up by yeast and converted to [2-¹³C]acetyl-CoA by acetyl-CoA synthetase (ACS).[5][6] This allows for a direct and unambiguous interrogation of the pathways that utilize this central metabolic building block. Using acetate is also a cost-effective alternative to more expensive tracers like ¹³C-labeled glucose.[7]

Scientific Background: The Metabolic Journey of (2-¹³C)Acetate

Once inside the yeast cell, acetate is activated to acetyl-CoA in an ATP-dependent reaction catalyzed by acetyl-CoA synthetase (ACS). S. cerevisiae possesses two main ACS isoenzymes, Acs1p and Acs2p, which have distinct roles and localizations.[6][8] The resulting [2-¹³C]acetyl-CoA can then enter several key metabolic pathways:

-

Tricarboxylic Acid (TCA) Cycle: [2-¹³C]acetyl-CoA condenses with oxaloacetate to form [2-¹³C]citrate. As the label progresses through the cycle, it is incorporated into intermediates like α-ketoglutarate, succinate, and malate. This pathway is crucial for generating ATP and reducing equivalents (NADH, FADH₂).

-

Glyoxylate Cycle: Under non-repressive conditions (e.g., when grown on non-fermentable carbon sources), yeast can utilize the glyoxylate cycle to produce C4 compounds from two molecules of acetyl-CoA. This pathway is essential for gluconeogenesis from C2 compounds.[9] The labeling patterns in key metabolites can help distinguish between TCA and glyoxylate cycle activity.

-

Biosynthesis: Acetyl-CoA is the sole carbon source for the de novo synthesis of fatty acids. Therefore, the ¹³C label will be incorporated into the fatty acyl chains. It is also a precursor for the synthesis of certain amino acids, such as the glutamate family (glutamate, glutamine, proline) via the TCA cycle intermediate α-ketoglutarate.[9]

The following diagram illustrates the entry of the ¹³C label from Methyl (2-¹³C)acetate into the central metabolic pathways of yeast.

Caption: Entry of ¹³C from Methyl (2-¹³C)acetate into central carbon metabolism.

Experimental Design and Workflow

A successful isotope tracing experiment requires careful planning. The overall workflow involves yeast cultivation, introduction of the tracer, rapid harvesting and quenching of metabolism, metabolite extraction, and finally, analysis and data interpretation.

Caption: General workflow for ¹³C metabolic flux analysis.

Key Considerations

-

Yeast Strain and Pre-culture: Use a well-characterized strain (e.g., S. cerevisiae CEN.PK113-7D). Grow pre-cultures in a defined minimal medium to ensure metabolic consistency.

-

Labeling Medium: The composition of the medium is critical. Use a synthetic defined (SD) medium where all carbon sources are known. Acetate should be the limiting carbon source if you want to maximize its incorporation.

-

Isotopic Steady State: For MFA, it is often desirable to reach an isotopic steady state, where the labeling patterns of intracellular metabolites are stable. The time to reach this state depends on the growth rate and the pool sizes of the metabolites. Dynamic labeling experiments, with sampling at multiple time points, can also provide valuable insights into metabolic dynamics.[10][11]

-

Controls: Always run a parallel culture with unlabeled acetate to serve as a negative control and to aid in the identification of metabolites by retention time and mass.

Detailed Protocols

Protocol 1: Yeast Cultivation and Labeling

This protocol is designed for a typical lab-scale shake flask experiment.

Materials:

-

Yeast Nitrogen Base (YNB) without amino acids and ammonium sulfate.

-

Glucose (or alternative primary carbon source).

-

Ammonium sulfate.

-

Methyl (2-¹³C)acetate (≥99% purity).

-

Unlabeled sodium acetate.

-

Sterile water.

-

Shake flasks.

Procedure:

-

Prepare Labeling Medium: Prepare SD medium containing YNB, ammonium sulfate, and a primary carbon source (e.g., 2% glucose). Add a defined concentration of acetate. For example, a 1:1 mixture of labeled Methyl (2-¹³C)acetate and unlabeled sodium acetate to a final total acetate concentration of 2 g/L.

-

Rationale: Using a mix of labeled and unlabeled substrate can be more cost-effective and helps prevent potential kinetic isotope effects.[3]

-

-

Inoculation: Inoculate the labeling medium with a mid-log phase pre-culture to an initial Optical Density at 600 nm (OD₆₀₀) of ~0.1.

-

Cultivation: Incubate at 30°C with shaking (e.g., 200 rpm). Monitor cell growth by measuring OD₆₀₀.

-

Harvesting: Harvest cells during the mid-exponential growth phase (e.g., OD₆₀₀ of 1.0-2.0). This is a critical step that must be performed quickly. Proceed immediately to Protocol 2.

Protocol 2: Rapid Sampling and Metabolite Quenching

The goal is to instantly stop all enzymatic reactions to capture a snapshot of the cell's metabolic state.[12]

Materials:

-

Quenching solution: 60% methanol in water, pre-chilled to -40°C or colder.

-

Centrifuge pre-chilled to -10°C or colder.

Procedure:

-

Calculate Volume: For an OD₆₀₀ of 1.0, approximately 5 mL of culture is needed for a robust MS sample.

-

Quenching: Rapidly withdraw the calculated volume of cell culture and immediately spray it into 5 volumes of the ice-cold quenching solution. Swirl vigorously.

-

Rationale: The cold methanol solution instantly denatures enzymes and stops metabolism, preventing artifactual changes in metabolite levels.[13]

-

-

Pellet Cells: Centrifuge the quenched cell suspension at 5,000 x g for 5 minutes at -10°C.

-

Wash: Discard the supernatant and gently wash the cell pellet with 5 mL of fresh, cold quenching solution to remove extracellular contaminants. Centrifuge again.

-